Tetrahydrofuran-3-carbaldehyde
CAS No.: 79710-86-4
Cat. No.: VC20806761
Molecular Formula: C5H8O2
Molecular Weight: 100.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79710-86-4 |
---|---|
Molecular Formula | C5H8O2 |
Molecular Weight | 100.12 g/mol |
IUPAC Name | oxolane-3-carbaldehyde |
Standard InChI | InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2 |
Standard InChI Key | GSUBXIVOZXWGKF-UHFFFAOYSA-N |
SMILES | C1COCC1C=O |
Canonical SMILES | C1COCC1C=O |
Introduction
Chemical Identity and Structural Properties
Tetrahydrofuran-3-carbaldehyde, also known by several synonyms including 3-formyltetrahydrofuran and tetrahydro-3-furancarbaldehyde, is a cyclic ether with an aldehyde group at the 3-position. This compound combines the structural features of tetrahydrofuran (THF) with the reactivity of an aldehyde functional group, creating a versatile building block for organic synthesis.
Basic Chemical Information
The compound possesses well-defined chemical properties that characterize its identity and behavior in various chemical environments. These fundamental properties are summarized in Table 1.
Table 1: Chemical Identity of Tetrahydrofuran-3-carbaldehyde
Property | Value |
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Molecular Formula | C₅H₈O₂ |
Molecular Weight | 100.12 g/mol |
CAS Registry Numbers | 7681-84-7, 79710-86-4 |
IUPAC Standard InChIKey | GSUBXIVOZXWGKF-UHFFFAOYSA-N |
Synonyms | Tetrahydro-3-furancarbaldehyde, 3-Formyl-THF, Tetrahydro-3-furaldehyde |
The compound features a tetrahydrofuran ring with an aldehyde substituent at the 3-position, giving it unique reactivity patterns that distinguish it from other tetrahydrofuran derivatives .
Physical Properties
Understanding the physical properties of tetrahydrofuran-3-carbaldehyde is essential for its handling, purification, and application in various synthetic procedures. Table 2 presents its key physical characteristics.
Table 2: Physical Properties of Tetrahydrofuran-3-carbaldehyde
Property | Value |
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Physical State | Liquid |
Boiling Point | 99°C |
Density | 1.106 g/mL at 25°C |
Flash Point | >230°F |
Recommended Storage Temperature | 2-8°C |
Enthalpy of Formation (liquid state) | -301.6 kJ/mol |
The relatively high boiling point compared to its molecular weight suggests significant intermolecular forces, likely due to hydrogen bonding capabilities of the aldehyde group .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of tetrahydrofuran-3-carbaldehyde, with varying degrees of efficiency, selectivity, and scalability.
Hydroformylation of 2,5-Dihydrofuran
The most widely employed industrial method for synthesizing tetrahydrofuran-3-carbaldehyde involves the hydroformylation of 2,5-dihydrofuran using synthesis gas (CO/H₂) in the presence of rhodium-based catalysts. This approach represents a mainstream synthesis route with established protocols for commercial production .
A typical procedure follows these general steps:
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Reaction of 2,5-dihydrofuran with synthesis gas (CO/H₂)
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Utilization of rhodium catalysts, often with phosphine ligands
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Reaction under controlled pressure (typically 3.0-3.5 MPa)
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Temperature maintenance at 40-50°C
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Reaction duration of approximately 10 hours
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Purification via vacuum distillation at 100°C under 5 mmHg pressure
This method has been refined to achieve high purity products with good yields, making it commercially viable for large-scale production .
Catalyst Systems and Reaction Optimization
Research has focused on optimizing catalyst systems to improve reaction selectivity and yield. One documented approach employs a rhodium carbon catalyst (5% rhodium content) in combination with tri(p-fluorophenyl)phosphine and stabilizers such as 2,6-di-tert-butyl-p-cresol .
Table 3: Optimized Reaction Conditions for Hydroformylation Method
Parameter | Condition |
---|---|
Catalyst | 5% Rhodium carbon catalyst |
Ligand | Tri(p-fluorophenyl)phosphine |
Stabilizer | 2,6-di-tert-butyl-p-cresol |
Temperature | 40-50°C |
Pressure | 3.0-3.5 MPa |
Reaction Time | ~10 hours |
Substrate | 2,5-dihydrofuran |
These optimized conditions have demonstrated advantages in terms of product yield, catalyst recovery potential, and reaction selectivity, addressing previous limitations of cost and efficiency in industrial production .
Applications and Uses
Tetrahydrofuran-3-carbaldehyde serves as a versatile building block in organic synthesis, with particular utility in pharmaceutical development and fine chemical production.
Pharmaceutical Applications
The compound has found significant application in pharmaceutical research and development, where it serves as a precursor for various biologically active molecules. Notable applications include:
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Preparation of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, which have potential in treating obesity
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Synthesis of Tsg101-directed HIV-1 budding antagonists, with applications toward late-stage HIV-1 infection treatment
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Development of ortho-amino benzamides and nicotinamides with therapeutic potential
The unique structural features of tetrahydrofuran-3-carbaldehyde, specifically its cyclic ether core combined with the reactive aldehyde functional group, make it particularly valuable for constructing complex pharmaceutical intermediates.
Synthetic Organic Chemistry
Beyond pharmaceutical applications, tetrahydrofuran-3-carbaldehyde serves as an important intermediate in the synthesis of various functionalized tetrahydrofuran derivatives. Its aldehyde group provides a versatile handle for further transformations including:
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Reductive amination reactions to produce amino derivatives
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Wittig and related olefination reactions
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Aldol condensations for carbon-carbon bond formation
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Reduction to the corresponding alcohol
These transformations enable the incorporation of the tetrahydrofuran ring system into diverse molecular architectures, expanding the compound's utility in creating structurally complex molecules.
Safety Parameter | Classification/Information |
---|---|
GHS Symbol | GHS05 |
Signal Word | Danger |
Hazard Statements | H318 (Causes serious eye damage) |
Precautionary Statements | P280-P305+P351+P338 |
Risk Statements | 5-19-41 |
Safety Statements | 26-36/37/39-39 |
These classifications indicate that the compound can cause serious eye damage, requiring appropriate personal protective equipment including eye protection when handling .
Thermochemical Properties
Thermochemical data provides valuable insights into the compound's stability and reactivity, which is essential for predicting its behavior in various reaction environments.
Thermodynamic Parameters
Available thermodynamic data for tetrahydrofuran-3-carbaldehyde includes the enthalpy of formation, which offers insight into its energetic properties.
Table 5: Thermochemical Data for Tetrahydrofuran-3-carbaldehyde
Thermodynamic Parameter | Value | Reference Conditions |
---|---|---|
Enthalpy of Formation (liquid) | -301.6 kJ/mol | Standard conditions |
This negative enthalpy of formation indicates thermodynamic stability relative to its constituent elements in their standard states .
Research Developments and Future Directions
Recent research efforts related to tetrahydrofuran-3-carbaldehyde have focused on improving synthetic methodologies and expanding applications, particularly in pharmaceutical development.
Improved Synthesis Approaches
Research continues to optimize the synthesis of tetrahydrofuran-3-carbaldehyde, with emphasis on:
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Development of more selective catalysts for hydroformylation
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Exploration of environmentally friendly reaction conditions
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Investigation of recyclable catalyst systems to reduce production costs
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Implementation of continuous flow processes for improved efficiency
These advancements aim to address challenges in commercial production, including catalyst cost, product purity, and environmental impact.
Expanding Application Scope
Ongoing research explores new applications for tetrahydrofuran-3-carbaldehyde in:
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Development of novel pharmaceutical scaffolds
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Creation of advanced materials with specialized properties
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Application in asymmetric synthesis as a chiral building block
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Use as a precursor for heterocyclic compounds with biological activity
These expanding applications highlight the compound's versatility and continued relevance in chemical research and development.
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